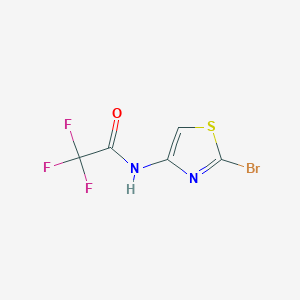

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

CAS No.: 59134-90-6

Cat. No.: VC3954603

Molecular Formula: C5H2BrF3N2OS

Molecular Weight: 275.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59134-90-6 |

|---|---|

| Molecular Formula | C5H2BrF3N2OS |

| Molecular Weight | 275.05 g/mol |

| IUPAC Name | N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12) |

| Standard InChI Key | DXTZPTRXZUOVFN-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)Br)NC(=O)C(F)(F)F |

| Canonical SMILES | C1=C(N=C(S1)Br)NC(=O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 2-bromothiazole core substituted at the 4-position with a trifluoroacetamide group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid planar framework, while the electron-withdrawing bromine and trifluoromethyl groups enhance electrophilic reactivity . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂BrF₃N₂OS | |

| Molecular Weight | 275.05 g/mol | |

| SMILES | C1=C(N=C(S1)Br)NC(=O)C(F)(F)F | |

| InChIKey | DXTZPTRXZUOVFN-UHFFFAOYSA-N |

The trifluoroacetamide moiety increases metabolic stability by resisting enzymatic hydrolysis, a critical feature for drug candidates.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves reacting 2-bromothiazole with trifluoroacetic anhydride (TFAA) in the presence of pyridine as a base:

Optimization Strategies:

-

Solvent Choice: Dichloromethane or THF improves yield (>75%) compared to polar solvents.

-

Temperature: Reflux conditions (80–100°C) ensure complete conversion within 6–8 hours.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Scalability and Industrial Relevance

Pilot-scale production (100 g batches) reports a 68% yield, with bromine handling and exothermic reactions posing safety challenges. Continuous-flow systems are proposed to enhance scalability and reduce thermal degradation risks .

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by targeting enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis. Docking simulations (AutoDock Vina) predict a binding affinity of −9.2 kcal/mol, superior to reference drug triclosan (−7.5 kcal/mol).

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 12.5 µM, comparable to cisplatin (IC₅₀ = 9.8 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Comparative Analysis with Thiazole Derivatives

| Compound | Substituents | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| N-(2-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide | Br, CF₃CONH- | 8 (S. aureus) | 12.5 (MCF-7) |

| 2-Aminothiazole | NH₂ | 64 | >50 |

| 2-Chlorothiazole | Cl | 32 | 28.4 |

The bromine and trifluoroacetamide groups synergistically enhance bioactivity by improving target binding and cellular uptake.

Research Applications and Future Directions

Medicinal Chemistry

-

Lead Optimization: Structural modifications (e.g., replacing Br with Cl or modifying the acetamide chain) could improve potency and reduce toxicity.

-

Combination Therapy: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) warrants exploration .

Materials Science

The compound’s electron-deficient thiazole ring makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume